molecular formula C15H24N2O3S B14960594 N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide

N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide

Cat. No.: B14960594
M. Wt: 312.4 g/mol
InChI Key: UEEAEAOABBACJA-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide is an organic compound characterized by the presence of a sulfonamide group linked to a phenyl ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 3-methylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty polymers and resins due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfamoyl)phenyl]acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]pentanamide
  • N-[4-(tert-butylamino)sulfonyl]phenyl-2-fluorobenzamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide is unique due to its specific combination of a sulfonamide group, a phenyl ring, and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its tert-butyl group provides steric bulk, influencing its reactivity and interaction with biological targets, which can enhance its efficacy and selectivity in medicinal applications.

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C15H24N2O3S/c1-11(2)10-14(18)16-12-6-8-13(9-7-12)21(19,20)17-15(3,4)5/h6-9,11,17H,10H2,1-5H3,(H,16,18)

InChI Key

UEEAEAOABBACJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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